molecular formula C14H23N3O B2441274 6-Methyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097891-80-8

6-Methyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2441274
CAS No.: 2097891-80-8
M. Wt: 249.358
InChI Key: ILBULIXMPDQTIS-UHFFFAOYSA-N
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Description

6-Methyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a heterocyclic compound with potential applications in various fields of scientific research. This compound features a pyridazinone core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

    Alkylation: The piperidine ring is then alkylated with a suitable alkylating agent, such as isopropyl bromide, to introduce the propan-2-yl group.

    Formation of the Pyridazinone Core: The pyridazinone core is formed by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Final Coupling: The final step involves coupling the piperidine derivative with the pyridazinone core under suitable conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
  • 6-Ethyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
  • 6-Methyl-2-{[1-(methyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Uniqueness

6-Methyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-methyl-2-[(1-propan-2-ylpiperidin-4-yl)methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-11(2)16-8-6-13(7-9-16)10-17-14(18)5-4-12(3)15-17/h4-5,11,13H,6-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBULIXMPDQTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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